3-Formyl-1-benzothiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-formyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13) |
InChI Key |
BSAQBQAGINLJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-Formyl-1-benzothiophene-2-carboxylic Acid: A Linchpin Scaffold for Fused Heterocycles
Topic: 3-Formyl-1-benzothiophene-2-carboxylic Acid: Chemical Properties & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 3-formyl-1-benzothiophene-2-carboxylic acid (and its corresponding ethyl/methyl esters) represents a "linchpin" scaffold. Its value lies not merely in its isolated properties, but in the strategic placement of two highly reactive functional groups—an electrophilic aldehyde at C3 and a carboxylate at C2—in an ortho relationship.[1][2]
This specific geometry creates a "molecular trap" for binucleophiles, enabling the rapid assembly of complex fused heterocyclic systems, most notably benzothieno[2,3-d]pyrimidines .[1][2][3] These fused systems are currently high-value targets in oncology (STING modulation, SIRT2 inhibition) and antimicrobial research.[1] This guide provides a technical deep-dive into the synthesis, reactivity, and handling of this critical intermediate.[1]
Structural Analysis & Physicochemical Profile
The core structure consists of a benzothiophene bicyclic system. The unique reactivity profile is dictated by the electronic interplay between the sulfur atom and the substituents at positions 2 and 3.
Key Chemical Features[4][5][6][7][8][9]
-
The "Ortho-Effect": The proximity of the C3-formyl and C2-carboxyl groups allows for facile intramolecular cyclization. Reactions with hydrazines, amidines, or diamines often proceed via a cascade mechanism (condensation followed by cyclodehydration).[1][2]
-
Stability Constraints: The free acid-aldehyde (–COOH, –CHO) is prone to decarboxylation or oxidation (to the dicarboxylic acid) under oxidative stress.[1] Consequently, the ethyl ester (Ethyl 3-formylbenzo[b]thiophene-2-carboxylate) is the preferred stable intermediate for storage and handling.
-
Electronic Character: The benzothiophene ring is electron-rich, but the C2-ester/acid group exerts an electron-withdrawing effect, stabilizing the system against random oxidation while activating the C3 position for nucleophilic attack during ring closure.
Physicochemical Data (Ethyl Ester Derivative)
-
Molecular Formula: C₁₂H₁₀O₃S
-
Molecular Weight: 234.27 g/mol
-
Appearance: Typically a pale yellow to off-white solid.
-
Solubility: Soluble in DCM, DMF, DMSO, and hot ethanol; sparingly soluble in water.[1][2][4]
-
Melting Point: ~109–112 °C (varies by purity/polymorph).[1][3][4]
Synthetic Pathways: Construction of the Core
Direct formylation of benzothiophene-2-carboxylic acid is challenging due to directing group conflicts. The most robust "Expert" route involves the construction of the benzothiophene ring with a methyl group at C3, followed by regioselective oxidation.
The "Cyclization-Oxidation" Strategy
This route is preferred for its scalability and the availability of precursors.
Step 1: Construction of the Benzothiophene Ring
The reaction of 1-(2-fluorophenyl)ethan-1-one with ethyl 2-mercaptoacetate in the presence of a base (K₂CO₃) yields ethyl 3-methylbenzo[b]thiophene-2-carboxylate . This is a nucleophilic aromatic substitution (
Step 2: Functionalization (Methyl
Formyl)
The C3-methyl group is benzylic and activated. It is converted to the aldehyde via radical bromination followed by hydrolysis (or direct oxidation).[1]
Visualization of Synthetic Logic
Caption: Figure 1. The standard synthetic workflow for generating the 3-formyl-2-ester scaffold from commercially available fluorinated precursors.
Reactivity & Applications in Drug Discovery[1]
The primary utility of this scaffold is the synthesis of Benzothieno[2,3-d]pyrimidines , a class of compounds exhibiting potent biological activities.[1]
Divergent Synthesis of Bioactive Heterocycles
By varying the binucleophile reacting with the 3-formyl-2-ester, researchers can access distinct chemical spaces:
-
Reaction with Hydrazine: Yields Benzothieno[2,3-d]pyridazinones .[1][4]
-
Reaction with Amidines/Guanidines: Yields Benzothieno[2,3-d]pyrimidines .[1][4]
-
Reaction with Primary Amines: Yields Schiff Bases (Imines) .
-
Utility: These can be reduced to amines or used as ligands for metal complexes.
-
Biological Relevance (Case Studies)
-
STING Modulation: Derivatives synthesized from this scaffold have shown efficacy in activating the STING pathway, leading to the production of Type I interferons and induction of anti-tumor immunity.[1]
-
SIRT2 Inhibition: Benzothieno[3,2-d]pyrimidine derivatives have been identified as selective inhibitors of Sirtuin-2, a deacetylase enzyme implicated in neurodegeneration and cancer.[1][4]
Reaction Pathway Diagram[1]
Caption: Figure 2.[1] Divergent synthesis pathways utilizing the core scaffold to access biologically active fused heterocyclic systems.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-methylbenzo[b]thiophene-2-carboxylate
This protocol establishes the benzothiophene core.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve the ketone and mercaptoacetate in DMF.[8]
-
Add
and heat the mixture to 75 °C for 16 hours. -
Workup: Cool to room temperature. Pour into ice-water (1 L). Extract with Ethyl Acetate (
mL).[1] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).[1]
-
Protocol B: Conversion to Ethyl 3-formylbenzo[b]thiophene-2-carboxylate
This protocol installs the aldehyde functionality.
-
Setup: 250 mL flask, reflux condenser, Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of starting material).
-
Filter off the succinimide byproduct while hot.
-
Concentrate the filtrate to obtain the crude gem-dibromide.
-
Hydrolysis: Dissolve the residue in Acetone/Water (4:1) and add
(2 eq).[1] Reflux for 4 hours. -
Isolation: Evaporate acetone, extract with DCM, and purify via column chromatography.
-
References
-
Synthesis of Benzothiophene Precursors
-
Reactivity with Hydrazines (Coumarin Analog Comparison)
-
Antimicrobial Applications
-
Palladium-Catalyzed Synthesis Routes
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
3-formylbenzo[b]thiophene-2-carboxylic acid structure and reactivity
This guide details the structural dynamics, synthesis pathways, and heterocyclization potential of 3-formylbenzo[b]thiophene-2-carboxylic acid . It is designed for medicinal chemists and process scientists leveraging this scaffold for fragment-based drug discovery (FBDD).
Part 1: Structural Analysis & Tautomeric Dynamics
The Ortho-Formyl/Carboxyl Paradox
While nominally represented as an aldehyde-acid (Structure A ), 3-formylbenzo[b]thiophene-2-carboxylic acid rarely exists solely in this open-chain form in the solid state. Due to the proximity of the electrophilic formyl carbon (C3-CHO) and the nucleophilic hydroxyl of the carboxyl group (C2-COOH), this molecule undergoes rapid reversible cyclization.
It exists in a dynamic equilibrium with its cyclic lactol form (Structure B ), chemically distinct as 3-hydroxy-3H-benzo[b]thieno[2,3-c]furan-1-one .
-
Open Form (A): Favored in basic aqueous solution (as the dicarboxylate dianion). Reactive towards nucleophiles at the aldehyde.[1]
-
Lactol Form (B): Favored in acidic media and solid state. This pseudo-acid structure masks the aldehyde, affecting solubility and reactivity profiles during synthesis.
Electronic Properties
The benzo[b]thiophene core is electron-rich, but the C2/C3 substitution pattern creates a "push-pull" electronic environment:
-
Thiophene Sulfur: Donates electron density into the ring, activating C3.
-
C2-Carboxyl: Strongly electron-withdrawing (–I, –M), deactivating the C2 position but increasing the acidity of the C3-proton in precursors.
-
C3-Formyl: Directs nucleophilic attack. The resulting Schiff bases or hydrazones are highly conjugated, stabilizing reaction intermediates.
Part 2: Synthesis Pathways
Synthesis of this scaffold is non-trivial due to the competing reactivity of the two functional groups. Two primary industrial routes are established.[2]
Route A: Oxidative Functionalization (From 3-Methyl Precursors)
This route is preferred for scale-up as it avoids the use of unstable lithiated intermediates.
-
Starting Material: 3-methylbenzo[b]thiophene-2-carboxylic acid.
-
Radical Bromination: Reaction with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ or chlorobenzene yields the 3-(dibromomethyl) intermediate.
-
Hydrolysis: Silver nitrate-assisted hydrolysis or reflux in aqueous acetone converts the gem-dibromide to the aldehyde.
Route B: Vilsmeier-Haack Formylation (From 2-Esters)
Direct formylation of the acid is difficult due to solubility and deactivation. The ester strategy is more robust.
-
Substrate: Ethyl benzo[b]thiophene-2-carboxylate.
-
Reagent: POCl₃ / DMF (Vilsmeier Reagent).[1]
-
Mechanism: The electrophilic chloromethyleniminium salt attacks the electron-rich C3 position.
-
Workup: Acidic hydrolysis yields ethyl 3-formylbenzo[b]thiophene-2-carboxylate, which is then carefully saponified to the acid.
Experimental Protocol: Route B (Optimized)
-
Step 1 (Formylation): To a solution of ethyl benzo[b]thiophene-2-carboxylate (10 mmol) in anhydrous DMF (5 mL) at 0°C, add POCl₃ (15 mmol) dropwise. Heat to 80°C for 4 hours. Pour onto ice/NaOAc. Filter the precipitate.
-
Step 2 (Saponification): Suspend the ester in 10% NaOH (aq). Stir at room temperature (avoid heating to prevent Cannizzaro disproportionation). Acidify carefully with HCl to pH 3.
-
Isolation: The product precipitates as a mixture of the acid and lactol. Recrystallize from dilute ethanol.
Part 3: Reactivity & Heterocyclization[1][3]
The "Sweet Spot" of this molecule is its ability to function as a C3-C4 bis-electrophile equivalent, allowing for the rapid construction of fused tricyclic heterocycles.
Formation of [1]Benzothieno[2,3-d]pyridazines
Reaction with hydrazines is the most efficient transformation, yielding pyridazinones. This scaffold is a bioisostere of phthalazine-1-ones (PARP inhibitors).
Mechanism:
-
Nucleophilic attack of hydrazine NH₂ on the C3-aldehyde (formation of hydrazone).
-
Intramolecular attack of the second hydrazine nitrogen on the C2-carbonyl.
-
Elimination of water/alcohol to aromatize the pyridazine ring.
Formation of [1]Benzothieno[2,3-d]pyrimidines
Reaction with amidines, urea, or thiourea yields pyrimidine-fused systems, common in kinase inhibitors (e.g., EGFR, VEGFR targets).
Visualization: Reaction Logic Flow
Caption: Divergent synthesis of fused tricyclic scaffolds from the 3-formyl-2-acid core.
Part 4: Key Data Summary
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₆O₃S | |
| MW | 206.22 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon storage (oxidation). |
| Solubility | DMSO, DMF, dilute alkali | Poor in water/CHCl₃ due to H-bonding. |
| Key IR Signals | 1680 cm⁻¹ (Acid C=O), 1760 cm⁻¹ (Lactol C=O) | Dual bands often observed. |
| Stability | Moderate | Store under inert gas; prone to air oxidation to the dicarboxylic acid. |
References
-
Synthesis of [1]Benzothieno[2,3-d]pyrimidines Journal of Organic Chemistry, 1973, 38(14), 2450–2452. [Link] Context: Foundational work on cyclizing 2-amino/2-carboxy thiophene derivatives.
-
Tautomerism in Ortho-Formyl Carboxylic Acids Katritzky, A. R., et al. Heterocycles, 1991, 32(2). [Link] Context: Mechanistic explanation of the lactol-aldehyde equilibrium in aromatic systems.
-
Synthesis of Benzo[b]thiophene-2-carbaldehyde via Lithiation Molbank, 2014, M823. [Link] Context: Alternative lithiation strategies for introducing aldehyde functionality.
-
Antimicrobial Benzo[b]thiophene Hydrazones Molecules, 2021. [Link] Context: Reactivity of the carboxyl/hydrazide motif in biological applications.
Sources
Technical Deep Dive: 3-Formyl-1-benzothiophene-2-carboxylic Acid
A Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
3-Formyl-1-benzothiophene-2-carboxylic acid is a highly reactive, bifunctional heterocyclic scaffold. Characterized by the presence of an electrophilic aldehyde at the C3 position and a nucleophile-directing carboxylic acid at the C2 position, this compound serves as a critical "push-pull" intermediate in the synthesis of fused tricyclic systems, Schiff bases, and bioactive agents (MMP inhibitors, antimicrobial acylhydrazones).
This guide addresses the technical challenges of working with this scaffold—specifically its stability profile, synthesis via Vilsmeier-Haack formylation, and its utility in high-value medicinal chemistry campaigns.
Part 1: Chemical Identification & Data Integrity
The "Missing" CAS Number: A Technical Note
Researchers performing a CAS number search for 3-Formyl-1-benzothiophene-2-carboxylic acid will often encounter null results in commercial catalogs. This is not an error but a reflection of the compound's chemical nature.
The free acid is often generated in situ or isolated only as a transient intermediate due to the risk of decarboxylation or oxidation. In practical drug development, the ethyl or methyl ester is the stable, storable reagent, hydrolyzed to the acid only immediately prior to the next synthetic step.
Key Identifiers for Search & Validation
| Chemical Entity | Structure / Function | CAS Number | Molecular Formula |
| Target Acid | 3-Formyl-1-benzothiophene-2-carboxylic acid | Not Listed (Transient) | C₁₀H₆O₃S |
| Parent Scaffold | Benzo[b]thiophene-2-carboxylic acid | 6314-28-9 | C₉H₆O₂S |
| Primary Precursor | Ethyl benzo[b]thiophene-2-carboxylate | 19056-48-5 | C₁₁H₁₀O₂S |
| Isomeric Analog | 3-Formylthiophene-2-carboxylic acid | 19991-68-5 | C₆H₄O₃S |
Analyst Note: When sourcing materials, search for the Parent Scaffold (CAS 6314-28-9) or the Ethyl Ester . Do not rely on vendors claiming to sell the free formyl-acid without verifying stability data (HPLC/NMR).
Part 2: Synthetic Architecture
The most robust route to the 3-formyl derivative utilizes the Vilsmeier-Haack reaction . The sulfur atom in the benzothiophene ring activates the C3 position for electrophilic aromatic substitution, even in the presence of the electron-withdrawing C2-ester.
Mechanism of Action: Vilsmeier-Haack Formylation
-
Formation of the Chloroiminium Ion: Reaction of POCl₃ with DMF generates the electrophilic Vilsmeier reagent.
-
Electrophilic Attack: The C3 position of the benzothiophene attacks the iminium species.
-
Hydrolysis: The intermediate is hydrolyzed to release the aldehyde.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis from the commercially available parent acid. Note the isolation of the ester intermediate to ensure stability.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 3-formyl-1-benzothiophene-2-carboxylate
This protocol establishes the stable precursor.
-
Reagent Setup: In a flame-dried round-bottom flask, dissolve Ethyl benzo[b]thiophene-2-carboxylate (10.0 mmol) in anhydrous DMF (5.0 mL).
-
Vilsmeier Reagent Formation: In a separate vessel, cool DMF (3.0 eq) to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (3.0 eq) under N₂ atmosphere. Stir for 30 min to form the white chloroiminium salt.
-
Addition: Cannulate the benzothiophene solution into the Vilsmeier reagent at 0°C.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (aldehyde).
-
Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution. The aldehyde ester typically precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: In-Situ Hydrolysis to the Free Acid
Critical Step: Perform this only when ready to couple the acid.
-
Dissolve the Ethyl 3-formyl ester (1.0 eq) in THF:Water (3:1).
-
Add LiOH·H₂O (1.5 eq) at 0°C.
-
Stir at room temperature for 2 hours. Do not heat, as this promotes decarboxylation.
-
Workup: Acidify carefully with 1M HCl to pH 3. Extract immediately with EtOAc. Use the organic layer directly for subsequent coupling (e.g., amide bond formation) after drying over Na₂SO₄.
Part 4: Reactivity & Applications
The 3-formyl-2-carboxy motif is a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization.
Schiff Base & Acylhydrazone Formation
The C3-aldehyde is highly reactive toward amines and hydrazides.
-
Application: Synthesis of antimicrobial agents (e.g., against MRSA). The aldehyde condenses with hydrazides to form acylhydrazones, a pharmacophore known to chelate metal ions in bacterial active sites.
Knoevenagel Condensation
The aldehyde can react with active methylene compounds.
-
Application: Creating conjugated systems for optoelectronic materials or extending the carbon chain for lipophilic drug analogs.
Fused Tricyclic Assembly
-
Mechanism: Condensation of the C3-aldehyde with an amine, followed by intramolecular cyclization with the C2-carboxylic acid (or ester), yields fused systems like [1]Benzothieno[2,3-d]pyrimidines .
Reactivity Pathway (DOT Visualization)
Figure 2: Divergent synthesis pathways. The C3-aldehyde acts as the electrophilic anchor for heterocyclization.
References
-
Synthesis of Benzo[b]thiophene Derivatives: Title: "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Source:Biomolecules (MDPI), 2022. URL:[Link]
-
Parent Scaffold Data (PubChem): Title: "Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9)." Source: National Center for Biotechnology Information. URL:[Link]
-
Vilsmeier-Haack Formylation Protocols: Title: "Benzo[b]thiophene derivatives.[1][2][3][4][5][6][7][8][9] VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives."[3][5][6][7] Source:Journal of Heterocyclic Chemistry, 1966 (Classic Protocol Validation). URL:[Link]
Sources
- 1. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Biological Activity of Formyl-Benzothiophene Derivatives: A Technical Guide
Executive Summary: The Privileged Scaffold
The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, bioisosteric with indole and naphthalene, yet possessing unique lipophilicity and electronic distribution properties due to the sulfur atom.[1] The introduction of a formyl group (–CHO) at the C2 or C3 position transforms this stable core into a highly reactive electrophilic pharmacophore.
This guide analyzes the formyl-benzothiophene moiety not just as an intermediate, but as a critical "warhead" precursor for generating high-affinity ligands—specifically Schiff bases, hydrazones, and chalcones. These derivatives exhibit potent biological profiles, ranging from multidrug-resistant (MDR) antimicrobial activity to targeted kinase inhibition in oncology.[1]
Chemical Architecture & Synthetic Versatility
The biological efficacy of these derivatives stems from the reactivity of the formyl group. It serves as a linchpin for structural diversification, allowing the attachment of diverse auxophores that modulate solubility and target binding.
The Core Synthesis: Vilsmeier-Haack Formylation
The most robust method for introducing the aldehyde functionality is the Vilsmeier-Haack reaction.[2] This electrophilic aromatic substitution is preferred over radical oxidation due to its high regioselectivity.
-
C2-Formylation: Favored electronically in unsubstituted benzothiophenes.
-
C3-Formylation: Achieved when the C2 position is blocked (e.g., by alkyl/aryl groups) or via lithiation-formylation sequences.
Downstream Diversification
The formyl group is the gateway to three primary bioactive classes:
-
Schiff Bases (Azomethines): Formed via condensation with primary amines. The
linkage restricts conformational flexibility, locking the molecule into a bioactive conformation. -
Hydrazones: Formed with hydrazides.[3][4] These often chelate metal ions (
, ), disrupting metalloenzymes in bacteria.[1] -
Chalcones: Formed via Claisen-Schmidt condensation with methyl ketones. These are Michael acceptors, capable of alkylating cysteine residues in enzymes like tubulin or kinases.
Visualization: Synthetic Workflow
The following diagram outlines the critical synthetic pathways from the parent benzothiophene to its bioactive progeny.
Caption: Synthetic divergence from the formyl-benzothiophene precursor to key bioactive classes.
Therapeutic Profiles
Antimicrobial Activity (The MRSA Breakthrough)
Formyl-benzothiophene derived hydrazones have emerged as potent agents against Gram-positive bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Mechanism: The acylhydrazone moiety (
) facilitates hydrogen bonding with the active sites of bacterial enzymes (e.g., DNA gyrase).[1] -
Key Data: A study involving 2-formylbenzo[b]thiophene condensed with nicotinic hydrazide demonstrated MIC values superior to standard antibiotics in resistant strains.
Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)
| Compound Class | Derivative Type | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | Reference |
| Control | Ampicillin | 0.5 | >64 | 4 | [1] |
| Target | 6-Cl-Benzothiophene-hydrazone | 4.0 | 4.0 | 64 | [1] |
| Target | 3-Formyl Schiff Base (Pyridine) | 8.0 | 16.0 | 32 | [2] |
Note: The retention of activity against MRSA (4.0 µg/mL) indicates a mechanism distinct from beta-lactams.
Anticancer Activity (Kinase & Tubulin Targeting)
Derivatives substituted at the 3-position, particularly chalcones , exhibit significant cytotoxicity against human tumor cell lines (HCT-15, MCF-7).[1]
-
Mechanism 1 (Tubulin Polymerization): The trimethoxyphenyl-substituted derivatives mimic Combretastatin A-4, binding to the colchicine site of tubulin and arresting mitosis.
-
Mechanism 2 (Kinase Inhibition): The planar benzothiophene system fits into the ATP-binding pocket of tyrosine kinases (e.g., EGFR), while the formyl-derived side chain extends into the solvent-accessible region, interacting with residues like Lys745.
Table 2: Cytotoxicity Profile (
| Compound | Substitution (R) | HCT-15 (Colon) | MCF-7 (Breast) | Mechanism | Reference |
| Doxorubicin | Control | 0.45 | 0.60 | DNA Intercalation | [3] |
| Chalcone 5a | 3,4,5-Trimethoxy | 21.0 | 18.5 | Tubulin Inhibition | [3] |
| Schiff Base 4d | 4-Fluoro-aniline | 45.2 | 32.1 | EGFR Inhibition | [4] |
Structure-Activity Relationship (SAR)[1]
The optimization of these derivatives relies on precise structural modifications.
Caption: SAR Map highlighting critical modification zones. Position 6 halogenation is a key potency driver.
Experimental Protocols
Protocol A: Synthesis of 2-Formylbenzo[b]thiophene (Vilsmeier-Haack)
This protocol ensures high regioselectivity and yield.
-
Reagent Prep: In a flame-dried 250 mL RB flask, add anhydrous DMF (3.0 eq) under
atmosphere. Cool to 0°C.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Vilsmeier Reagent: Add
(1.2 eq) dropwise over 20 mins. Stir at 0°C for 30 mins until a semi-solid iminium salt forms. -
Addition: Dissolve benzo[b]thiophene (1.0 eq) in minimal DMF and add dropwise.
-
Reaction: Warm to RT, then heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Pour reaction mixture into crushed ice/NaOAc solution. A yellow precipitate (aldehyde) will form.[1] Filter, wash with water, and recrystallize from ethanol.[1][5]
Protocol B: General Schiff Base Condensation
Standardized for high purity without column chromatography.
-
Mix: Combine equimolar amounts of 2-formylbenzo[b]thiophene and the substituted aniline in absolute ethanol (20 mL/mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4-6 hours. The solution will typically darken.
-
Isolation: Cool to RT. If precipitate forms, filter.[1] If not, reduce solvent volume by 50% and cool to 4°C.
-
Purification: Recrystallize from hot ethanol/DMF (9:1).
Protocol C: MTT Cytotoxicity Assay
Self-validating protocol for determining
-
Seeding: Seed HCT-15 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final conc < 0.1%) in serial dilutions (0.1 - 100 µM). Include Doxorubicin as positive control.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Remove media.
-
Measurement: Solubilize formazan crystals in 150 µL DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log[Concentration] to determine
.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 2022. [Link]
-
Synthesis and Biological Activity of New Heterocyclic Schiff Bases. An-Najah National University, 2014. [Link]
-
Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives. Rasayan Journal of Chemistry, 2016.[6] [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 2019.[1][7] [Link][1]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 2024. [Link]
Sources
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- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: Reductive Amination Protocols for 3-Formylbenzothiophenes
Executive Summary & Scientific Rationale
The 3-formylbenzothiophene scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole-based therapeutics (e.g., in GPCR ligands and kinase inhibitors). However, the installation of amine functionalities at the C3 position via reductive amination presents unique challenges compared to simple benzenoid systems.
The Core Challenge: Sulfur-Mediated Catalyst Poisoning
While catalytic hydrogenation (
The Solution: Chemoselective Hydride Donors This guide prioritizes chemical hydride reduction over catalytic hydrogenation. We focus on two robust protocols:
-
Sodium Triacetoxyborohydride (STAB): The "Gold Standard" for direct, one-pot reductive amination of unhindered substrates.
-
Titanium(IV) Isopropoxide /
: The "Problem Solver" for sterically encumbered amines or electron-deficient anilines.
Mechanistic Pathway & Decision Logic
Understanding the intermediate species is vital for troubleshooting. The reaction proceeds through a carbinolamine intermediate, which dehydrates to an iminium ion. The reducing agent must be selective enough to reduce the iminium ion faster than the carbonyl starting material.
Reaction Workflow Visualization
Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on amine sterics.
Protocol A: The Gold Standard (STAB)
Applicability: Primary amines, non-hindered secondary amines (e.g., piperidine, morpholine).
Reagent: Sodium Triacetoxyborohydride (
Experimental Procedure
-
Preparation: In a flame-dried round-bottom flask under
, dissolve 3-formylbenzothiophene (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).-
Note: DCE is preferred over DCM for slightly higher boiling point and solubility, but DCM is an acceptable substitute.
-
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Optimization: If using an amine salt (e.g., hydrochloride), add Triethylamine (
) (1.0 equiv) to liberate the free base.
-
-
Acid Catalyst (Optional): If the reaction is sluggish (monitored by TLC), add Acetic Acid (AcOH) (1.0 – 2.0 equiv). This promotes iminium ion formation.
-
Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at room temperature for 2–16 hours. Monitor consumption of the aldehyde by TLC/LCMS.
-
Workup: Quench by adding saturated aqueous
. Stir for 15 minutes to quench excess borohydride. Extract with DCM ( ).[2] Wash combined organics with brine, dry over , and concentrate.
Data Summary: Reagent Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Aldehyde | 1.0 | Substrate | Limiting reagent. |
| Amine | 1.1 - 1.2 | Nucleophile | Slight excess ensures aldehyde consumption. |
| STAB | 1.4 - 1.6 | Reductant | Moisture sensitive; keep bottle tightly closed. |
| AcOH | 0 - 2.0 | Catalyst | Essential for ketones; optional for aldehydes. |
| DCE | Solvent | Medium | Anhydrous preferred.[3] |
Protocol B: The Problem Solver (Titanium-Mediated)
Applicability: Sterically hindered amines (e.g., tert-butylamine), weakly nucleophilic anilines, or acid-sensitive substrates.
Reagent: Titanium(IV) Isopropoxide (
Experimental Procedure
-
Imine Formation: In a dry flask under Argon, combine 3-formylbenzothiophene (1.0 equiv) and Amine (1.2 equiv).
-
Titanium Addition: Add
(1.5 – 2.0 equiv) neat or in minimal absolute Ethanol.-
Caution:
is viscous and moisture sensitive. Syringe handling is required.
-
-
Incubation: Stir at room temperature (or 50°C for very hindered substrates) for 4–12 hours.
-
Checkpoint: Confirm complete disappearance of aldehyde via TLC/NMR (aliquot).
-
-
Reduction: Dilute the mixture with absolute Ethanol (if neat). Cool to 0°C. Add
(1.5 equiv) portion-wise.-
Safety: Exothermic reaction with hydrogen gas evolution.
-
-
Quench (Critical Step): The reaction mixture will be a thick slurry. Add 2M NaOH or
to precipitate titanium salts as a white solid ( ). -
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
-
Purification: The filtrate contains the product.[6] Perform standard extraction/column chromatography.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Poor imine formation equilibrium. | Switch to Method B (Ti-mediated) to scavenge water. Increase reaction time. |
| Alcohol Byproduct (Reduction of aldehyde) | Reductant is reducing the aldehyde before the amine reacts. | Do not use |
| Dialkylation (Primary amines only) | Product amine reacts with a second aldehyde. | Use a large excess of the primary amine (5–10 equiv) or switch to a reductive amination with an amine salt in methanol. |
| Sticky Precipitate during Workup | Boron or Titanium complexes. | For Ti: Use 2M NaOH quench. For Boron: Use Rochelle's salt (Potassium sodium tartrate) wash to solubilize boron species. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][7] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Protecting Group Strategies in Benzothiophene Carboxylic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthetic Landscape of Benzothiophene Carboxylic Acids
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and valuable electronic properties.[1] Carboxylic acid-substituted benzothiophenes, in particular, serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including anticancer agents, antimicrobials, and kinase inhibitors.[1][2][3][4] The successful synthesis and functionalization of these molecules, however, often necessitate a strategic approach to protecting the carboxylic acid moiety. This guide provides an in-depth exploration of protecting group strategies tailored for benzothiophene carboxylic acids, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The inherent reactivity of the carboxylic acid group can interfere with a multitude of synthetic transformations. Its acidic proton can quench organometallic reagents, and the carboxylate can act as a nucleophile. Therefore, temporary masking of this functionality is often a prerequisite for achieving high yields and chemoselectivity in subsequent reactions.[5] The choice of a suitable protecting group is paramount and depends on its stability to the planned reaction conditions and the ease of its selective removal without affecting other sensitive functional groups within the molecule.[5] This principle of orthogonal protection , where different protecting groups can be removed under distinct, non-interfering conditions, is a cornerstone of modern organic synthesis.[2][5]
This application note will delve into the most pertinent protecting groups for benzothiophene carboxylic acids—methyl, tert-butyl, and silyl esters—providing a comprehensive analysis of their application, stability, and compatibility with common synthetic transformations on the benzothiophene core.
Strategic Selection of a Protecting Group: A Decision-Making Framework
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following decision tree, rendered in Graphviz DOT language, provides a logical framework for choosing a suitable protecting group for a benzothiophene carboxylic acid based on the intended subsequent chemical transformations.
Methyl Esters: The Workhorse Protecting Group
Methyl esters are one of the most common and cost-effective protecting groups for carboxylic acids.[5] Their stability under neutral and acidic conditions makes them suitable for a variety of transformations.
Protocol for Methyl Esterification
Method 1: Fischer Esterification
This classical method is suitable for robust benzothiophene carboxylic acids.
-
Step 1: Dissolve the benzothiophene carboxylic acid (1.0 equiv) in anhydrous methanol (0.1-0.5 M).
-
Step 2: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Step 3: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Step 4: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Step 5: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.
Method 2: Using Diazomethane (for sensitive substrates)
Diazomethane is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. This method is advantageous for its mild, neutral conditions.
-
Step 1: Dissolve the benzothiophene carboxylic acid (1.0 equiv) in a mixture of diethyl ether and methanol (e.g., 10:1 v/v).
-
Step 2: Cool the solution to 0 °C in an ice bath.
-
Step 3: Add an ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Step 4: Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Step 5: Concentrate the reaction mixture under reduced pressure to yield the methyl ester, which can be purified by column chromatography if necessary.[6]
Protocol for Deprotection of Methyl Esters (Saponification)
Base-catalyzed hydrolysis is the most common method for cleaving methyl esters.
-
Step 1: Dissolve the benzothiophene methyl ester (1.0 equiv) in a mixture of methanol or tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Step 2: Add an excess of a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.5-3.0 equiv).[6]
-
Step 3: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Step 4: Upon completion, remove the organic solvent under reduced pressure.
-
Step 5: Dilute the aqueous residue with water and acidify to a pH of ~2-3 with a cooled aqueous acid (e.g., 1 M HCl).
-
Step 6: The precipitated carboxylic acid can be collected by filtration or extracted with an organic solvent (e.g., ethyl acetate).
-
Step 7: Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected benzothiophene carboxylic acid.
Stability and Compatibility
| Reaction Condition | Stability of Benzothiophene Methyl Ester |
| Strongly Acidic | Generally stable |
| Strongly Basic | Labile |
| Palladium Cross-Coupling | Generally stable, though some hydrolysis may occur with prolonged reaction times in the presence of a strong base and water.[7] |
| Electrophilic Substitution | Generally stable |
| Organometallic Reagents | Stable |
| Reducing Agents (e.g., LiAlH₄) | Labile (will be reduced to the corresponding alcohol) |
Causality Behind Choices: The stability of methyl esters in acidic and neutral media makes them suitable for reactions like palladium-catalyzed cross-couplings, which often employ basic conditions that are not harsh enough to cause significant saponification.[7] However, their lability to strong bases necessitates their avoidance in synthetic routes involving strongly basic reagents where the carboxylic acid needs to remain protected.
tert-Butyl Esters: The Acid-Labile Guardian
The tert-butyl (t-butyl) ester is a valuable protecting group due to its robustness under basic and nucleophilic conditions and its facile cleavage under acidic conditions.[8] This orthogonality to base-labile groups makes it a strategic choice in complex syntheses.
Protocol for tert-Butyl Esterification
Method: Acid-Catalyzed Addition to Isobutylene
This is a common and efficient method for the synthesis of t-butyl esters.
-
Step 1: Dissolve the benzothiophene carboxylic acid (1.0 equiv) in an inert solvent such as dichloromethane or dioxane in a pressure-resistant vessel.
-
Step 2: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Step 3: Cool the mixture to -78 °C and condense a significant excess of isobutylene into the vessel.
-
Step 4: Seal the vessel and allow it to warm to room temperature, then stir for 12-48 hours.
-
Step 5: Cool the vessel before carefully venting the excess isobutylene.
-
Step 6: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.
-
Step 7: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography if necessary.
Protocol for Deprotection of tert-Butyl Esters
Method 1: Trifluoroacetic Acid (TFA)
This is the most common method for t-butyl ester cleavage.
-
Step 1: Dissolve the benzothiophene t-butyl ester (1.0 equiv) in an inert solvent such as dichloromethane (DCM).
-
Step 2: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM.
-
Step 3: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Step 4: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Step 5: The resulting carboxylic acid can be purified by recrystallization or chromatography.
Method 2: Lewis Acid Catalysis for Selective Deprotection
In the presence of other acid-sensitive groups, milder Lewis acid-catalyzed deprotection can be employed.
-
Step 1: Dissolve the benzothiophene t-butyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Step 2: Add an excess of zinc bromide (ZnBr₂) (e.g., 2-5 equivalents).[9][10]
-
Step 3: Stir the reaction at room temperature for 12-24 hours.
-
Step 4: Quench the reaction with water and extract the product with an organic solvent.
-
Step 5: Wash the organic layer with brine, dry, and concentrate to yield the carboxylic acid.
Stability and Compatibility
| Reaction Condition | Stability of Benzothiophene tert-Butyl Ester |
| Strongly Acidic | Labile |
| Strongly Basic | Generally stable |
| Palladium Cross-Coupling | Generally stable |
| Electrophilic Substitution | Generally stable |
| Organometallic Reagents | Stable |
| Reducing Agents (e.g., LiAlH₄) | Stable |
Causality Behind Choices: The steric bulk of the t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of nucleophiles and bases.[8] Its lability in acid is due to the formation of the stable tert-butyl carbocation. This predictable reactivity makes it an excellent choice for orthogonal protection schemes.
Silyl Esters: The Transient Protector
Silyl esters are known for their high lability, making them suitable for temporary protection of carboxylic acids when mild deprotection conditions are required.[1] Their ease of cleavage with fluoride ions provides an orthogonal deprotection strategy.[11]
Protocol for Silyl Esterification
-
Step 1: Dissolve the benzothiophene carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Step 2: Add a base such as triethylamine or imidazole (1.1-1.5 equiv).
-
Step 3: Add the desired silyl chloride (e.g., trimethylsilyl chloride (TMSCl) or triethylsilyl chloride (TESCl)) (1.1 equiv) dropwise at 0 °C.
-
Step 4: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours).
-
Step 5: The reaction mixture can often be used directly in the next step, or the silyl ester can be isolated by filtration of the ammonium salt and evaporation of the solvent. Silyl esters are generally sensitive to moisture and chromatography on silica gel.
Protocol for Deprotection of Silyl Esters
-
Step 1: Dissolve the benzothiophene silyl ester in a suitable solvent like THF.
-
Step 2: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.1 equiv) or hydrofluoric acid-pyridine complex.[11]
-
Step 3: Stir at room temperature for a short period (15-60 minutes), monitoring by TLC.
-
Step 4: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Step 5: Wash the organic layer with brine, dry, and concentrate to obtain the carboxylic acid.
Stability and Compatibility
| Reaction Condition | Stability of Benzothiophene Silyl Ester |
| Acidic/Basic Conditions | Very Labile |
| Aqueous Workup | Labile |
| Palladium Cross-Coupling | Generally incompatible due to lability |
| Organometallic Reagents | Stable under anhydrous conditions |
Causality Behind Choices: The lability of silyl esters stems from the high oxophilicity of silicon and the susceptibility of the Si-O bond to nucleophilic attack, especially by fluoride ions.[11] This high reactivity makes them ideal for temporary protection during specific, non-aqueous transformations, such as hydroboration reactions.[12] For more demanding applications requiring greater stability, sterically hindered "supersilyl" esters can be employed.[13][14]
Orthogonal Protection in Action: A Synthetic Workflow
The following diagram illustrates a hypothetical synthetic sequence on a benzothiophene scaffold, employing an orthogonal protection strategy with methyl and tert-butyl esters.
Conclusion and Future Perspectives
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex benzothiophene-based molecules. This guide has provided a comprehensive overview of the most widely used ester protecting groups—methyl, tert-butyl, and silyl esters—in the context of benzothiophene carboxylic acid chemistry. By understanding the principles of orthogonal protection and the specific nuances of each protecting group's stability and reactivity, researchers can devise more efficient and robust synthetic strategies.
The choice between a base-labile methyl ester, an acid-labile tert-butyl ester, or a highly labile silyl ester should be guided by the planned synthetic route, as outlined in the decision-making framework. The detailed protocols and stability data presented herein serve as a practical resource for chemists in both academic and industrial settings. As the demand for novel benzothiophene-containing pharmaceuticals and materials continues to grow, a mastery of these fundamental protecting group strategies will remain an indispensable tool for the synthetic chemist.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Kallur, H. J., et al.
-
Scott, K. J. Chem. Pharm. Res.2024 , 16(4), 11-12.[2]
-
Gabriele, B., et al. J. Org. Chem.2022 , 87(11), 7238-7249.[15]
-
Yao, J., et al. Beilstein J. Org. Chem.2017 , 13, 1866–1870.[16]
-
Scott K. J. Chem. Pharm. Res., 2024 , 16(4): 11-12. [Link]
- Wu, Y., et al. Tetrahedron Lett.2000, 41(16), 2847-2849.
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link][17]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. [Link][18]
- Kabalka, G. W.; Bierer, D. E. Synth. Commun.1989, 19(15), 2783-2787.
-
Tan, J.; Akakura, M.; Yamamoto, H. Angew. Chem. Int. Ed.2013 , 52(28), 7198-7202.[13]
- Wu, Y.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. Tetrahedron Lett.2000, 41(16), 2847-2849.
-
J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link][6]
-
Tikhomirov, A. S.; Baranov, D. A.; Shchekotikhin, A. E. Chem. Heterocycl. Compd.2020 , 56, 1227–1229.[19]
-
Yao, J.; Xie, Y.; Zhang, L.; Li, Y.; Zhou, H. Beilstein J. Org. Chem.2017 , 13, 1866–1870. [Link]
-
Tan, J.; Akakura, M.; Yamamoto, H. Angew. Chem. Int. Ed. Engl.2013 , 52(28), 7198-7202. [Link]
-
Mancuso, R.; Cuglietta, S.; Strangis, R.; Gabriele, B. J. Org. Chem.2022 , 87(11), 7238-7249. [Link]
- Attimarad, M.; Mohan, S.; Srinivasa Murthy, M. Indian J. Heterocycl. Chem.2005, 14, 285-288.
-
Procter, D. J., et al. Nat. Commun.2017 , 8, 14728.[14]
-
Roy, S., et al. Biomolecules2022 , 12(1), 131. [Link]
- Jia, X., et al. J. Org. Chem.2015, 80(21), 11024-11030.
-
F. Hoffmann-La Roche AG. Benzofuran and benzothiophene-2-carboxylic acid amide derivatives. U.S. Patent Application 12/162,077, filed Jan 29, 2009.[20]
- El Akkaoui, A.; El Brahmi, N.; Koubachi, J. Arkivoc2021, 2021(5), 366-419.
-
Reddit. Ester Stability under Suzuki/Buchwald Conditions. [Link][7]
-
Yao, J.; Xie, Y.; Zhang, L.; Li, Y.; Zhou, H. Beilstein J. Org. Chem.2017 , 13, 1866–1870. [Link]
-
Tso, S. C., et al. J. Biol. Chem.2014 , 289(30), 20741–20753.[4]
- Li, J., et al. Org. Biomol. Chem.2017, 15(2), 277-280.
- Bartolo, G. A., et al. Molbank2014, 2014(2), M823.
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- 3. mdpi.com [mdpi.com]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Protecting group free enantiospecific total syntheses of structurally diverse natural products of the tetrahydrocannabinoid family - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Benzothiophene Formylation Optimization
This guide provides a technical framework for optimizing benzothiophene formylation, addressing the critical challenge of regioselectivity (C2 vs. C3) and reactivity.
Status: Active Version: 2.4 (Current) Scope: Yield improvement, Regiocontrol, Troubleshooting Audience: Medicinal Chemists, Process Chemists
Part 1: The Decision Matrix (Regiocontrol)
Benzothiophene (BT) possesses two distinct reactive sites.[1] Your choice of method must be dictated by the desired regioisomer. Unlike indole (which exclusively favors C3), benzothiophene has a competitive landscape:
-
C3 Position: Electronically favored for Electrophilic Aromatic Substitution (EAS).
-
C2 Position: Kinetically favored for Lithiation (pKa of C2-H is ~32, significantly more acidic than C3).
Guidance: Do not force a Vilsmeier reaction to produce the C2-aldehyde; the yield will be negligible. Use the decision tree below to select your protocol.
Figure 1: Strategic selection of formylation protocols based on target regiochemistry.
Part 2: Protocol A - C3-Selective Vilsmeier-Haack
Target: 3-Formylbenzothiophene Mechanism: Electrophilic Aromatic Substitution via Chloroiminium Ion.
The Problem: Benzothiophene is less nucleophilic than indole. Standard VH conditions often lead to incomplete conversion or "tarring" due to polymerization if the exotherm is uncontrolled.
Optimized Workflow
-
Reagent Quality: Use freshly distilled POCl₃. If the liquid is yellow/orange, it contains hydrolysis products (phosphoric acid) that will quench the reaction before it starts.
-
Solvent: Anhydrous DMF (Dimethylformamide) is both reagent and solvent.
-
Temperature Staging:
Step-by-Step Protocol
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Critical: Stir for 30 mins at 0°C to ensure complete formation of the chloroiminium salt.
-
Substrate Addition: Dissolve benzothiophene (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Heating: Warm slowly to 65°C. Monitor by TLC/HPLC.
-
The "Reverse Quench" (Yield Critical):
-
Do NOT add water to the reaction mixture.
-
DO pour the reaction mixture slowly into a vigorously stirred slurry of Sodium Acetate (aq) and Ice.
-
Why? Direct water addition causes localized heating and acid spikes, degrading the product. Sodium acetate buffers the pH to ~5, preventing acid-catalyzed polymerization.
-
Part 3: Protocol B - C2-Selective Lithiation
Target: 2-Formylbenzothiophene Mechanism: Deprotonation of the acidic C2-H followed by nucleophilic attack on DMF.
The Problem: The most common failure mode is "wet" conditions leading to protonation (returning starting material) or temperature fluctuations causing "lithium scrambling" (migration to the benzene ring).
Optimized Workflow
-
Cryogenics: Reaction must be performed at -78°C (Dry Ice/Acetone).
-
Base: n-Butyllithium (n-BuLi), 1.1 equiv. Titrate before use.
-
Electrophile: Anhydrous DMF or N-Formylpiperidine (NFP). NFP is often superior as it forms a stable tetrahedral intermediate that does not collapse until workup.
Step-by-Step Protocol
-
Lithiation: Dissolve benzothiophene in anhydrous THF (0.2 M) under Argon. Cool to -78°C.
-
Deprotonation: Add n-BuLi dropwise down the side of the flask to precool it. Stir for 45–60 mins at -78°C.
-
Checkpoint: The solution often turns yellow/orange (lithio-species).
-
-
Formylation: Add DMF (1.5 equiv) dropwise.
-
The "Cold Stir": Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Add saturated NH₄Cl solution.
Part 4: Troubleshooting & FAQs
Symptom: Reaction mixture turns into a black tar (Vilsmeier).
-
Cause: Thermal runaway or highly concentrated reaction.
-
Fix:
-
Dilute the reaction with 1,2-dichloroethane (DCE) as a co-solvent.
-
Lower the reaction temperature.
-
Ensure the "Reverse Quench" method is used (see Protocol A).[4]
-
Symptom: Low conversion in Lithiation (Starting material recovered).
-
Cause: Moisture in THF or degraded n-BuLi.
-
Fix:
-
Distill THF over Sodium/Benzophenone immediately before use.
-
Add a "sacrificial" drop of n-BuLi until a faint color persists before adding the substrate (to scavenge stray water).
-
Symptom: Emulsion forms during workup (Titanium/Rieche method).
-
Cause: Formation of Titanium hydroxides/oxides.
-
Fix: Wash the organic layer with 20% Potassium Sodium Tartrate (Rochelle's Salt) solution. Stir vigorously for 2 hours. The tartrate chelates the titanium, breaking the emulsion.
Data Table: Reagent Stoichiometry Impact on Yield
| Method | Reagent | Equiv.[2][5][6][7][8] | Typical Yield | Notes |
| Vilsmeier | POCl₃ | 1.1 | 45-60% | Standard. Often leaves unreacted SM. |
| Vilsmeier | POCl₃ | 2.5 | 75-85% | Excess reagent drives equilibrium but requires careful quenching. |
| Lithiation | n-BuLi | 1.05 | 80-90% | High yield if strictly anhydrous. |
| Rieche | TiCl₄ | 2.2 | 60-75% | Best for deactivated rings; messy workup. |
Part 5: Advanced Mechanistic Visualization
Understanding the Vilsmeier intermediate is key to controlling the reaction. The diagram below illustrates the critical "Iminium" bottleneck.
Figure 2: Vilsmeier-Haack mechanistic pathway highlighting the moisture-sensitive Chloroiminium intermediate.
References
-
Vilsmeier-Haack Mechanism & Scope: Jones, G.; Stanforth, S. P.[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions 2000 , 56, 355–659.[5] Link
-
Lithiation Selectivity: Gribble, G. W. Lithiation of Thiophenes and Benzothiophenes.[9] In Lithium Chemistry: A Theoretical and Experimental Overview; Sapse, A. M., Schleyer, P. v. R., Eds.; Wiley: New York, 1995.
-
Rieche Formylation (General): Rieche, A.; Gross, H.; Höft, E. Über α-Halogenäther, IV.[10] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte 1960 , 93, 88–94.[10] Link
-
C2-Arylation/Formylation Insights: Potkin, V. I. et al. Synthesis and properties of 2- and 3-substituted benzo[b]thiophenes. Russian Chemical Reviews 2020 , 89, 1261. Link
- Workup of Titanium Emulsions: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1169 (Rochelle's Salt method).
Sources
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. d-nb.info [d-nb.info]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
Navigating Moisture Sensitivity in Benzothiophene Acid Chloride Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of benzothiophene acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on the critical challenge of moisture sensitivity. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the synthesis of benzothiophene acid chlorides.
Q1: My reaction to form benzothiophene acid chloride from benzothiophene carboxylic acid using thionyl chloride (SOCl₂) is resulting in a low yield. What are the likely causes related to moisture?
A1: Low yields in this reaction are very often traced back to the presence of moisture. Thionyl chloride is extremely reactive towards water, and even trace amounts can have a significant impact on your reaction.[1] Here's a breakdown of the primary issues:
-
Hydrolysis of Thionyl Chloride: Thionyl chloride reacts violently with water in an exothermic reaction to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. This depletes your reagent, leaving less available to convert the carboxylic acid to the acid chloride.
-
Hydrolysis of the Product: The desired benzothiophene acid chloride is also highly susceptible to hydrolysis. If any water is present in the reaction mixture, it will readily convert your product back into the starting carboxylic acid, directly reducing your yield.[2][3][4]
-
Side Reactions: The HCl generated from the hydrolysis of thionyl chloride can potentially lead to unwanted side reactions with sensitive functional groups on your benzothiophene starting material.
Q2: I observe fuming when I handle my thionyl chloride, even before the reaction starts. Is this normal?
A2: Yes, this is a characteristic behavior of thionyl chloride. It fumes in air due to its reaction with atmospheric moisture. This is a strong visual indicator of its reactivity and underscores the necessity of handling it under strictly anhydrous (moisture-free) conditions.
Q3: What are the essential precautions for setting up a moisture-free reaction?
A3: A successful synthesis hinges on the rigorous exclusion of atmospheric and residual moisture. Here are the critical steps:
-
Glassware Preparation: All glassware must be thoroughly dried before use. The most effective method is to oven-dry the glassware at a temperature above 100°C for several hours and then allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[5] This is typically achieved using a Schlenk line or a glovebox. A simple balloon filled with the inert gas can suffice for less sensitive reactions, but a continuous positive pressure of inert gas is preferable.
-
Anhydrous Reagents and Solvents: All solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent like sodium/benzophenone for ethers or calcium hydride for hydrocarbons). Reagents should be purchased as anhydrous grade and handled under an inert atmosphere.
Q4: How can I confirm that my benzothiophene acid chloride has formed and hasn't hydrolyzed?
A4: Monitoring the reaction progress and confirming the product's integrity can be challenging due to the reactive nature of acid chlorides.
-
Thin-Layer Chromatography (TLC): Direct analysis of the acid chloride on a standard silica TLC plate can be difficult as the silica surface contains water, which can cause hydrolysis back to the carboxylic acid, leading to streaking or the appearance of a spot with the same Rf as the starting material.[6]
-
In-situ Derivatization for Analysis: A common technique is to take a small aliquot of the reaction mixture and quench it with an anhydrous alcohol (like methanol) or an amine.[6][7] This converts the acid chloride into a more stable ester or amide derivative, which can then be easily analyzed by TLC, HPLC, or GC to monitor the disappearance of the starting carboxylic acid and the appearance of the derivative.
-
Infrared (IR) Spectroscopy: If you have access to in-situ IR spectroscopy, you can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.[6][8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Moisture Contamination: Reagents, solvents, or glassware were not properly dried. | 1. Verify Anhydrous Conditions: Ensure all glassware is rigorously oven-dried and cooled under vacuum or in a desiccator.[9] 2. Use Freshly Distilled/Opened Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent immediately before use. 3. Check Inert Gas Line: Ensure your nitrogen or argon line has a drying tube or is sourced from a high-purity cylinder. |
| Insufficient Thionyl Chloride: Hydrolysis of SOCl₂ by trace moisture has consumed the reagent. | 1. Use an Excess of Thionyl Chloride: A slight excess (e.g., 1.2-1.5 equivalents) can compensate for minor moisture ingress. 2. Purify Thionyl Chloride: If the reagent is old or has been opened multiple times, consider distilling it before use. | |
| Product Decomposes During Workup | Aqueous Workup: Introducing water during the workup phase will hydrolyze the acid chloride. | 1. Avoid Aqueous Workup: If possible, remove the excess thionyl chloride and solvent under reduced pressure (in a well-ventilated fume hood).[10] The crude product can then be used directly in the next step. 2. Use Anhydrous Quenching: If a workup is necessary, consider quenching excess reagent with a non-aqueous method, though this is less common for this specific synthesis. |
| Difficulty in Product Isolation and Purification | Hydrolysis on Silica Gel: The acid chloride is hydrolyzing back to the carboxylic acid during column chromatography. | 1. Use Product Immediately: The most common and effective strategy is to use the crude benzothiophene acid chloride directly in the subsequent reaction without purification.[6] 2. Alternative Purification: If purification is absolutely necessary, consider distillation under high vacuum, though this can be challenging depending on the boiling point and thermal stability of your specific compound. Recrystallization from a non-protic solvent might be an option for solid products. |
| Inconsistent Results Between Batches | Variability in Atmospheric Humidity: Day-to-day changes in lab humidity can affect the reaction. | 1. Standardize Procedures: Adhere strictly to the established protocol for drying glassware and handling anhydrous reagents for every reaction. 2. Monitor Environmental Conditions: Be mindful of ambient humidity and take extra precautions on particularly humid days. |
Experimental Protocols
Protocol 1: Rigorous Setup for Moisture-Free Reaction
This protocol outlines the essential steps for establishing an anhydrous reaction environment.
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, addition funnel, etc.) with an appropriate solvent.
-
Place the glassware in an oven at >120°C for at least 4 hours, preferably overnight.
-
Transfer the hot glassware to a desiccator containing a desiccant and allow it to cool to room temperature under vacuum.
-
-
Apparatus Assembly:
-
Quickly assemble the glassware while it is still warm, using a light coating of grease on the joints.
-
Immediately place the assembled apparatus under a positive pressure of dry nitrogen or argon. A gas bubbler filled with mineral oil at the outlet of the condenser will indicate a positive flow.
-
-
Reagent and Solvent Handling:
-
Draw up anhydrous solvents using a dry syringe or cannula that has been purged with inert gas.
-
Add solid reagents quickly against a counterflow of inert gas.
-
Thionyl chloride should be added via a dry, gas-purged syringe through a rubber septum.[5]
-
Protocol 2: Synthesis of Benzothiophene-2-carbonyl chloride
This is a representative procedure for the synthesis of a benzothiophene acid chloride.
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add benzothiophene-2-carboxylic acid (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Begin stirring the suspension.
-
-
Reagent Addition:
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete.
-
The reaction can be monitored by taking small aliquots, quenching with anhydrous methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the disappearance of the starting acid.
-
-
Workup (Anhydrous):
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This must be done in a well-ventilated fume hood as the vapors are corrosive and toxic.[12][13][14]
-
The resulting crude benzothiophene-2-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.
-
Visualizing the Workflow
Diagram 1: Logic Tree for Troubleshooting Low Yields
Caption: Step-by-step moisture-sensitive workflow.
By understanding the critical role of moisture and implementing these rigorous protocols and troubleshooting strategies, you can significantly improve the success rate and consistency of your benzothiophene acid chloride syntheses.
References
- Organic Syntheses. (1996). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 9, p.322.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- National Institutes of Health. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. NIH.
- Sciencemadness Wiki. (2025). Thionyl chloride. Sciencemadness Wiki.
- Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Carl ROTH.
- Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Study.com.
- Synlett. (n.d.). Thionyl Chloride – A Versatile Reagent. Thieme.
- LANXESS. (2015). Thionyl chloride. LANXESS.
- NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet. Sigma-Aldrich.
- Mettler Toledo. (n.d.). Reaction Analysis. Mettler Toledo.
- ECHEMI. (n.d.). Analyzing acid chlorides?. ECHEMI.
- Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. ResearchGate.
- LibreTexts. (2024). 21.4: Chemistry of Acid Halides. LibreTexts.
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
Sources
- 1. lanxess.com [lanxess.com]
- 2. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. ias.ac.in [ias.ac.in]
- 10. thieme-connect.com [thieme-connect.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
Validation & Comparative
1H NMR Chemical Shifts of 3-Formyl-1-benzothiophene-2-carboxylic Acid
The following technical guide details the 1H NMR chemical shift profile of 3-formyl-1-benzothiophene-2-carboxylic acid , a critical scaffold in the synthesis of bioactive heterocyclic pharmaceuticals.
This guide provides a comparative analysis against its synthetic precursor, 3-methyl-1-benzothiophene-2-carboxylic acid , offering researchers a robust method for monitoring reaction progress and validating structural integrity.[1]
A Comparative Technical Guide for Structural Validation
Executive Summary
3-Formyl-1-benzothiophene-2-carboxylic acid is a bifunctionalized heterocycle featuring an electron-withdrawing aldehyde at C3 and a carboxylic acid at C2.[1] In drug discovery, it serves as a "hub" intermediate; the aldehyde allows for condensation reactions (e.g., Schiff bases), while the acid provides a handle for amidation or esterification.[1]
Accurate NMR characterization is essential to distinguish this product from its precursor (the 3-methyl analog) and over-oxidized byproducts.[1] This guide defines the specific spectral signatures required for high-confidence identification.
Structural Analysis & Chemical Shift Assignment
The 1H NMR spectrum of 3-formyl-1-benzothiophene-2-carboxylic acid is dominated by strong deshielding effects due to the two electron-withdrawing groups (EWG) on the thiophene ring.
Solvent Recommendation: DMSO-d6 is the preferred solvent.[1] The molecule is poorly soluble in CDCl3 due to the polar carboxylic acid and potential intermolecular hydrogen bonding.[1]
Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
| Position | Functional Group | Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Insight |
| -COOH | Carboxylic Acid | 13.50 – 14.50 | Broad Singlet | 1H | Highly deshielded; typically broad due to hydrogen bonding/exchange.[1] Disappears with D2O shake. |
| -CHO | Aldehyde (C3) | 10.45 – 10.60 | Singlet | 1H | Diagnostic peak.[1] Sharp singlet confirms the aldehyde is intact and not hydrated or oxidized.[1] |
| H-4 | Aromatic (Peri) | 8.60 – 8.80 | Doublet / Multiplet | 1H | Key Feature: The proton at C4 is spatially close (peri) to the C3-carbonyl, experiencing strong anisotropic deshielding.[1] |
| H-7 | Aromatic | 8.00 – 8.15 | Doublet / Multiplet | 1H | Deshielded by the adjacent sulfur atom lone pairs.[1] |
| H-5, H-6 | Aromatic (Mid) | 7.50 – 7.70 | Multiplet | 2H | Standard aromatic region; often overlapping.[1] |
Note on H-4 Deshielding: The most distinct feature in the aromatic region is the downfield shift of the H-4 proton (~8.7 ppm) compared to unsubstituted benzothiophenes (~7.8 ppm).[1] This is a direct confirmation of the carbonyl group at the C3 position.
Comparative Analysis: Product vs. Precursor
A primary application of this NMR data is monitoring the synthesis of the target molecule, typically via the oxidation of 3-methyl-1-benzothiophene-2-carboxylic acid .[1]
Table 2: Spectral Differentiation (Monitoring Reaction Progress)
| Feature | Precursor: 3-Methyl Analog | Product: 3-Formyl Analog | Interpretation |
| Diagnostic Alkyl | δ 2.65 ppm (Singlet, 3H) | Absent | Disappearance of the methyl singlet confirms consumption of starting material.[1] |
| Diagnostic Carbonyl | Absent | δ 10.55 ppm (Singlet, 1H) | Appearance of the aldehyde proton confirms oxidation.[1] |
| Aromatic H-4 | ~7.90 ppm | ~8.70 ppm | Significant downfield shift due to the new carbonyl anisotropy.[1] |
| Acid Proton | ~13.5 ppm | ~14.0 ppm | Both are acidic; slight shift downfield in the product due to increased electron withdrawal.[1] |
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the logical flow for using NMR to validate the synthesis and purification of the target scaffold.
Caption: Logic flow for NMR-based monitoring of the oxidation of 3-methyl-1-benzothiophene-2-carboxylic acid to the 3-formyl derivative.
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility and minimize artifacts (such as peak broadening due to acid exchange), follow this protocol.
Objective: Acquire a publication-quality 1H NMR spectrum for structural confirmation.
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid product.[1]
-
Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Critical Step: If the carboxylic acid peak is extremely broad or invisible, add 1 drop of acetic acid-d4 or shake with D2O (note: D2O will eliminate the -COOH and potentially the -OH signals, but sharpen the aromatic region).[1]
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for clear aromatic resolution.[1]
-
Pulse Angle: 30° or 45° (to prevent saturation of the acidic proton).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The aldehyde and acid protons have long T1 relaxation times; a short delay will reduce their integration accuracy.[1]
-
Scans: 16–64 scans are sufficient for this concentration.[1]
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]
-
Apply exponential multiplication (LB = 0.3 Hz) to improve signal-to-noise if necessary.
-
References
-
Chemical Shifts of Benzo[b]thiophene Derivatives
-
Synthesis of 3-Methyl-1-benzothiophene-2-carboxylic acid (Precursor Data)
-
Aldehyde Oxidation Monitoring (General Methodology)
-
Benzo[b]thiophene-2-carbaldehyde Data (Analogous Shift Reference)
Sources
Crystal Structure Analysis of 3-Substituted Benzothiophene Acids
A Comparative Technical Guide for Medicinal Chemists & Crystallographers
Executive Summary
This guide provides an in-depth structural analysis of 3-substituted benzothiophene acids , a critical scaffold in medicinal chemistry (e.g., Raloxifene, Zileuton). It objectively compares these compounds against their primary bioisostere, indole-3-carboxylic acid derivatives , focusing on solid-state behavior.
While indoles rely on robust N-H...O hydrogen bonding networks for crystal stability, benzothiophenes substitute the nitrogen donor with a sulfur atom. This substitution drastically alters crystal packing, solubility profiles, and bioavailability.[1] This guide details the experimental protocols to resolve these structures and interprets the "Sulfur Effect" on physicochemical performance.
Part 1: Structural Landscape & Comparative Analysis
The Core Divergence: Sulfur vs. Nitrogen
The primary structural differentiator between benzothiophene and indole acids is the electronic nature of the heteroatom at position 1.
-
Indole (The Alternative): The N-H moiety acts as a strong hydrogen bond donor .[1] In the solid state, 3-indoleacetic acid derivatives typically form centrosymmetric dimers (via the carboxylic acid) linked by N-H...O interactions, creating robust 2D or 3D supramolecular networks.
-
Benzothiophene (The Topic): The Sulfur atom is a weak hydrogen bond acceptor and cannot donate protons.[1] Consequently, the crystal lattice is stabilized primarily by:
Comparative Metrics: Benzothiophene vs. Indole
The following table summarizes the performance trade-offs observed in solid-state analysis.
| Feature | 3-Substituted Benzothiophene Acids | 3-Substituted Indole Acids (Alternative) | Impact on Development |
| Crystal Packing | Dominated by Dispersion & | Dominated by Strong H-Bonding (N-H...O) | Benzothiophenes often show higher solubility in lipids but lower melting points.[1] |
| Lattice Energy | Lower (generally) | Higher | Indoles are often more thermally stable; Benzothiophenes may require co-crystal engineering for stability.[1] |
| Solubility (LogP) | Higher (More Lipophilic) | Lower (More Polar) | Benzothiophenes have superior membrane permeability (better BBB penetration).[1] |
| Disorder Risk | High (Side chains often mobile) | Low to Moderate | Benzothiophenes require lower temperature data collection (100 K) to resolve disorder.[1] |
| Space Group | Often Low Symmetry (P-1, P21/c) | Often High Symmetry | Affects habit and processing; Benzothiophenes may crystallize as thin needles (difficult to handle).[1] |
Part 2: Experimental Workflow & Protocols
Crystallization Protocol: The "Polarity Gap" Strategy
Benzothiophene acids are notoriously difficult to crystallize due to the flexible carboxylic acid tail and the "greasy" aromatic core. Standard evaporation often yields oils.[1]
Recommended Protocol: Vapor Diffusion with Anti-Solvent [1]
-
Dissolution: Dissolve 10 mg of the benzothiophene acid in a minimal amount of THF or Dioxane (Solvents that solubilize the aromatic core).[1]
-
Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.[1]
-
Setup: Place the solution in a small inner vial.
-
Anti-Solvent: Place the inner vial into a larger jar containing Pentane or Hexane .[1]
-
Why? The non-polar anti-solvent slowly diffuses into the THF, forcing the lipophilic benzothiophene to order itself slowly, minimizing disorder.
-
-
Timeframe: Allow to stand undisturbed at 4°C for 3-7 days.
X-Ray Data Collection Strategy
The sulfur atom provides a specific advantage in analysis: Anomalous Scattering .[1]
-
Radiation Source: Use Cu-K
( = 1.54178 Å) rather than Mo-K .[1] -
Reasoning: Sulfur has a significant anomalous scattering signal (
) at Copper wavelengths.[1] This allows for:
Workflow Visualization
The following diagram outlines the decision process for resolving these specific structures.
Caption: Optimized workflow for crystallizing and solving lipophilic benzothiophene acid structures.
Part 3: Data Interpretation & Mechanism[1][2]
The "Sulfur Anchor" Effect
In the absence of strong N-H donors, the sulfur atom dictates the packing. When analyzing the electron density map (
-
Locate Sulfur First: It will be the highest electron density peak outside of the carboxylic acid oxygens.
-
Check for S...O Interactions: 3-substituted benzothiophenes often adopt a planar conformation where the carbonyl oxygen of the acid interacts with the sulfur atom (1,5-interaction), locking the conformation.
-
Diagnostic: Check the S-C-C-C torsion angle.[1] If it is near 0° or 180°, the structure is locked by intramolecular forces.
-
Packing Motif Logic
The diagram below illustrates the fundamental difference in how these molecules assemble compared to their indole alternatives.
Caption: Divergent supramolecular assembly pathways: Indole (H-bonding) vs. Benzothiophene (Stacking).[1]
Part 4: Performance Implications for Drug Design[1]
Solubility & Bioavailability
The crystal structure directly predicts the solubility advantage of benzothiophenes.
-
Observation: The lattice energy of benzothiophene acids is typically lower than indoles because Van der Waals forces (S...
) are weaker than Hydrogen bonds (N-H...O).[1] -
Result: Benzothiophenes require less energy to break the crystal lattice, often resulting in higher solubility in organic solvents and lipids.
-
Application: If an Indole-based drug candidate suffers from poor membrane permeability (low logP), switching to the Benzothiophene bioisostere often resolves this by removing the H-bond donor penalty while maintaining the aromatic scaffold.
Polymorphism Warning
Because the intermolecular forces (C-H...O, S...
-
Protocol: Always perform a Powder X-Ray Diffraction (PXRD) screen on the bulk material.[1] Do not rely solely on the Single Crystal structure, as the single crystal may represent a metastable form grown from a specific solvent (e.g., THF solvate).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Crossminer: Analysis of Intermolecular Interactions. [Link] (Authoritative source for statistical analysis of S...O and N-H...O interactions).[1]
-
Beilstein Journal of Organic Chemistry. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement. (2017).[1][2] [Link] (Provides synthesis and structural context for these scaffolds).
-
National Institutes of Health (PMC). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link] (Detailed comparison of Indole vs. Benzothiophene physicochemical properties).
-
RCSB Protein Data Bank. Crystal structure of Indole-3-acetic Acid Methyltransferase. [Link] (Reference standard for Indole-3-acetic acid binding modes).[1]
-
MDPI Molecules. Intermolecular Interactions in Functional Crystalline Materials. [Link] (Theoretical basis for analyzing weak Sulfur interactions).
Sources
Technical Guide: UV-Vis Absorption Maxima of 3-Formyl-1-Benzothiophene Derivatives
This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 3-formyl-1-benzothiophene (benzo[b]thiophene-3-carbaldehyde) and its primary derivatives. It is designed for researchers requiring precise optical data for structure-activity relationship (SAR) studies and optoelectronic applications.[1]
Executive Summary & Structural Significance
3-Formyl-1-benzothiophene is a critical pharmacophore and bioisostere of indole-3-carbaldehyde.[1] While the indole nitrogen acts as a strong hydrogen bond donor, the benzothiophene sulfur atom functions as a weak acceptor and a soft polarizable center. This electronic difference fundamentally alters the UV-Vis absorption profile, typically resulting in a hypsochromic (blue) shift relative to indole analogs due to reduced electron donation from the heteroatom into the conjugated
Core Chromophore Analysis
The optical absorption of these derivatives is governed by two primary electronic transitions:
- Transition (High Intensity): Originating from the aromatic benzothiophene core, typically observed at 290–310 nm.
- Transition (Lower Intensity): Associated with the carbonyl (C=O) or imine (C=N) lone pairs, often appearing as a shoulder or distinct band in the 330–380 nm region depending on conjugation length.
Comparative Data Analysis: Absorption Maxima ( )[2][3]
The following table synthesizes experimental data for the parent aldehyde and its key conjugated derivatives.
| Compound Class | Specific Derivative | Solvent | Electronic Transition / Notes | |
| Parent Aldehyde | Benzo[b]thiophene-3-carbaldehyde | Ethanol | 302 | Core |
| Chalcone | (E)-3-(Benzo[b]thiophen-3-yl)-1-phenylprop-2-en-1-one | DMSO | 345 - 360 | Bathochromic shift due to extended conjugation (C=C-C=O).[1] |
| Chalcone | (E)-3-(Benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Methanol | 365 | Auxochromic effect of -OH group induces further red shift.[1] |
| Schiff Base | N-((Benzo[b]thiophen-3-yl)methylene)aniline | Ethanol | 325 - 335 | C=N bond formation.[1] Less conjugated than chalcones.[1] |
| Hydrazone | Benzo[b]thiophene-3-carbaldehyde hydrazone | DMSO | 330 - 340 | |
| Thiosemicarbazone | 3-Formylbenzothiophene thiosemicarbazone | DMF | 355 - 370 | Sulfur atom in thioamide moiety enhances conjugation.[1] |
Comparative Insight: Benzothiophene vs. Indole[1]
-
Benzothiophene Derivatives:
typically 300–360 nm .[1] The sulfur atom's 3p orbitals overlap less effectively with the carbon 2p orbitals compared to nitrogen, leading to a wider HOMO-LUMO gap. -
Indole Derivatives:
typically 340–415 nm .[1] The nitrogen lone pair in indole is more available for donation, stabilizing the excited state and causing a significant bathochromic shift (e.g., Indole-3-carbaldehyde azine absorbs at ~415 nm in acidic media).
Mechanistic Visualization: Electronic Effects
The following diagram illustrates the synthetic pathway and the resulting electronic perturbations that dictate the spectral shifts.
Caption: Synthetic divergence of 3-formyl-1-benzothiophene leading to bathochromic shifts via conjugation extension.
Experimental Protocol: Synthesis & Spectral Characterization
This protocol describes the synthesis of a 3-formyl-1-benzothiophene chalcone derivative , a robust model for studying solvatochromic effects.[1]
A. Synthesis (Claisen-Schmidt Condensation)
Objective: Synthesize (E)-3-(benzo[b]thiophen-3-yl)-1-phenylprop-2-en-1-one.
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add the NaOH solution dropwise at 0°C with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (yellow/pale orange) should form.[1]
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (
) should disappear. -
Work-up: Pour the reaction mixture into ice-cold water containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.
-
B. UV-Vis Measurement Protocol
Objective: Determine
-
Sample Preparation:
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm path length) with pure solvent.[1]
-
Run a baseline scan (200–800 nm) on a double-beam spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda 35).
-
-
Measurement:
-
Calculation:
-
Calculate
using Beer-Lambert Law: [1] -
Where
is absorbance at , is concentration (M), and is path length (1 cm).
-
References
-
ChemicalBook. (2024).[1] 1-Benzothiophene-3-carbaldehyde Properties and Spectral Data. Retrieved from
-
PubChem. (2024).[1] 1-Benzothiophene-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from
-
Patel, P. N., et al. (2016). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Journal of Chemical Crystallography. Retrieved from
-
InvivoChem. (2024).[1] Benzo[b]thiophene-3-carbaldehyde Product Sheet. Retrieved from
-
Palladino, P., et al. (2024).[7] Food Chemistry Advances: Indole-3-carbaldehyde azine formation and spectral comparison. Retrieved from
Sources
- 1. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rsc.org [rsc.org]
- 5. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation | MDPI [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the 13C NMR Spectral Assignments of the Benzothiophene-2-Carboxylic Acid Core
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. The benzothiophene-2-carboxylic acid scaffold is a privileged core in medicinal chemistry, appearing in a range of bioactive molecules. Accurate assignment of its 13C Nuclear Magnetic Resonance (NMR) spectrum is a critical step in characterization, ensuring the correct structure and paving the way for further development.
This guide provides an in-depth comparison of predicted and experimental 13C NMR data for the benzothiophene-2-carboxylic acid core. By examining the electronic effects of the fused thiophene ring and the carboxylic acid substituent in concert, we aim to provide a reliable reference for scientists working with this important molecular framework.
Understanding the 13C NMR Landscape of Benzothiophene-2-Carboxylic Acid
The 13C NMR spectrum of benzothiophene-2-carboxylic acid is influenced by a combination of factors, including the aromaticity of the bicyclic system, the electron-withdrawing nature of the carboxylic acid group, and the heteroatomic influence of the sulfur atom. To provide a comprehensive analysis, we will compare computationally predicted chemical shifts with experimental data from closely related structures, namely benzoic acid and thiophene-2-carboxylic acid.
Below is a diagram illustrating the numbering of the carbon atoms in the benzothiophene-2-carboxylic acid molecule, which will be used for the subsequent data comparison and discussion.
Caption: Molecular structure and atom numbering for benzothiophene-2-carboxylic acid.
Comparative Analysis of 13C NMR Chemical Shifts
The following table presents a comparison of the predicted 13C NMR chemical shifts for benzothiophene-2-carboxylic acid with the experimental values for benzoic acid and thiophene-2-carboxylic acid. This allows for a detailed examination of the electronic effects within the benzothiophene core.
| Carbon Atom | Predicted (Benzothiophene-2-carboxylic acid) / ppm | Experimental (Benzoic Acid) / ppm[1][2][3] | Experimental (Thiophene-2-carboxylic acid) / ppm |
| C=O | 167.9 | 172.6 | ~163 |
| C2 | 134.1 | - | ~134 |
| C3 | 130.9 | - | ~128 |
| C3a | 139.1 | - | - |
| C4 | 125.7 | 133.9 (C4) | - |
| C5 | 127.4 | 128.6 (C3, C5) | - |
| C6 | 125.6 | 130.3 (C2, C6) | - |
| C7 | 123.7 | - | - |
| C7a | 141.5 | 129.4 (C1) | - |
Discussion of Spectral Assignments
The predicted 13C NMR spectrum of benzothiophene-2-carboxylic acid reveals key insights into its electronic structure.
-
Carboxyl Carbon (C=O): The carboxyl carbon is significantly deshielded, appearing at approximately 167.9 ppm. This is in the expected region for carboxylic acids, although slightly upfield compared to benzoic acid (172.6 ppm)[2][3]. This upfield shift can be attributed to the electron-donating character of the fused thiophene ring compared to a simple benzene ring.
-
Thiophene Ring Carbons (C2, C3): The carbon bearing the carboxylic acid group, C2, is predicted to be at 134.1 ppm. This is downfield due to the electron-withdrawing effect of the carboxyl group. C3, at 130.9 ppm, is also in the aromatic region.
-
Benzo Ring Carbons (C4, C5, C6, C7): The carbons of the fused benzene ring exhibit chemical shifts typical for aromatic systems. Their precise assignments can be complex and often require two-dimensional NMR techniques for unambiguous confirmation. However, based on substituent effects, we can infer that carbons ortho and para to the thiophene sulfur will be more shielded (upfield) due to its electron-donating resonance effect.
-
Bridgehead Carbons (C3a, C7a): The quaternary bridgehead carbons, C3a and C7a, are predicted at 139.1 and 141.5 ppm, respectively. Their downfield shifts are characteristic of carbons at the fusion of two aromatic rings.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of a benzothiophene-2-carboxylic acid derivative, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Program: A 30-degree pulse angle is recommended to allow for faster repetition rates without saturating the signals.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point to ensure adequate relaxation of the carbon nuclei.
-
Number of Scans (ns): A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons which tend to have longer relaxation times and thus weaker signals.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected range of chemical shifts for all carbon atoms.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Caption: Workflow for acquiring a 13C NMR spectrum of benzothiophene-2-carboxylic acid.
Conclusion
The 13C NMR spectrum of the benzothiophene-2-carboxylic acid core is a rich source of structural information. By leveraging predictive tools and comparing with experimental data from analogous compounds, researchers can confidently assign the chemical shifts and confirm the identity of their synthesized molecules. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel benzothiophene-based compounds, ultimately accelerating the drug discovery and development process.
References
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
Safety Operating Guide
3-Formyl-1-benzothiophene-2-carboxylic acid: Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
Immediate Action Required: 3-Formyl-1-benzothiophene-2-carboxylic acid (CAS 4919-65-7) is a sulfur-containing organic acid with aldehyde functionality.[1][2] For disposal purposes, it must be treated as Hazardous Chemical Waste .[2]
CRITICAL PROHIBITION: Do NOT dispose of this compound down the drain or in municipal trash. Its sulfur content poses environmental risks (SOx generation upon uncontrolled combustion) and potential toxicity to aquatic life.[2]
Disposal Stream Classification:
-
Primary Stream: High-BTU Organic Waste (Solid or Liquid).[2]
-
Secondary Flag: "High Sulfur" (Must be noted on waste tags for incinerator compliance).[2]
-
Compatibility Group: Acidic Organic.[2][3] Segregate from Oxidizers and Strong Bases .[2]
Part 2: Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the specific hazards driving the disposal logic. This compound combines the corrosivity of a carboxylic acid with the reactivity of an aldehyde and the emission potential of a benzothiophene ring.
| Property | Data | Operational Implication |
| CAS Number | 4919-65-7 | Use for waste manifesting and inventory tracking.[1][2] |
| Formula | C₁₀H₆O₃S | Sulfur Content (~15%): Requires SOx scrubbing during incineration.[2] |
| Functional Groups | Carboxylic Acid (-COOH)Aldehyde (-CHO)Benzothiophene Ring | Acidic: Incompatible with bases/cyanides.Aldehyde: Potential for slow oxidation; incompatible with strong oxidizers.[1][2] |
| GHS Hazards | H315: Skin IrritationH319: Serious Eye IrritationH335: Respiratory Irritation | PPE Required: Nitrile gloves, safety goggles, and fume hood use are mandatory during waste transfer.[2] |
| Physical State | Solid (Off-white to brown) | Dust generation is a primary exposure vector during transfer.[2] |
Part 3: Pre-Disposal Handling & Segregation Logic
Expertise & Experience: The "Why" Behind the Protocol
Effective disposal starts at the bench. The presence of the aldehyde group adjacent to the sulfur ring creates specific stability concerns that generic "organic waste" protocols often miss.
-
Aldehyde Instability (Peroxide Risk): While less dangerous than ethers, aldehydes can autoxidize to form carboxylic acids or unstable peracids upon prolonged exposure to air.[2]
-
Protocol: Waste containers must be tightly capped and minimized in headspace.[2]
-
-
Sulfur Compliance: Commercial incinerators have strict limits on sulfur input to prevent acid rain (SO₂/SO₃) emissions.[2]
-
Protocol: You must flag "Contains Sulfur" on the waste tag.[2] Failure to do so can result in regulatory fines for the disposal facility, which trace back to your lab.
-
-
Acid-Base Incompatibility: As a carboxylic acid, this compound will react exothermically with bases (e.g., Sodium Hydroxide waste).[2]
-
Protocol: Never pour mother liquors containing this compound into a "General Organic" container that might contain basic washes.[2]
-
Visualization: Waste Stream Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound.
Caption: Decision logic for segregating 3-Formyl-1-benzothiophene-2-carboxylic acid based on physical state and solvent matrix.
Part 4: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, reaction by-products, contaminated weighing boats, paper towels, and gloves.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar.[2]
-
Prohibited: Do not use metal containers (acid may corrode metal over time).[2]
-
-
Transfer:
-
Labeling:
-
Storage: Store in the Solid Waste satellite accumulation area. Keep away from oxidizers (nitrates, perchlorates).[2]
B. Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, or glassware rinses containing the compound.[2]
-
Compatibility Check:
-
Labeling:
C. Empty Containers
-
Triple Rinse: If the original reagent bottle is empty, triple rinse it with a solvent capable of dissolving the residue (e.g., acetone or methanol).
-
Disposal of Rinsate: Pour the rinsate into the Liquid Organic Waste container (as described in Section B).
-
Defacing: Deface the label of the empty bottle and discard it in the Glass Trash (if clean) or Chemically Contaminated Glass bin, depending on institutional policy.
Part 5: Emergency Spill Response
Scenario: You drop a 5g vial of solid 3-Formyl-1-benzothiophene-2-carboxylic acid on the floor.[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[2] Alert nearby personnel.
-
PPE Up: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]
-
Containment: Cover the spill with a dry paper towel to prevent dust dispersion.[2]
-
Cleanup:
-
Disposal: Seal the bag, place it inside a solid waste container, and label it as "Spill Debris: 3-Formyl-1-benzothiophene-2-carboxylic acid".
References
-
PubChem. (n.d.).[2] Benzo[b]thiophene-2-carboxylic acid | C9H6O2S.[1][2][6] National Library of Medicine.[2] Retrieved February 17, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Defined Hazardous Waste Streams (40 CFR Part 261).[2] Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. mn.uio.no [mn.uio.no]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Formyl-1-benzothiophene-2-carboxylic acid
Executive Technical Summary
Compound: 3-Formyl-1-benzothiophene-2-carboxylic acid CAS: 4936-39-8 Molecular Formula: C₁₀H₆O₃S Molecular Weight: 206.22 g/mol
Handling this compound requires a nuanced understanding of its dual-functional nature. As a molecule containing both an aldehyde (-CHO) and a carboxylic acid (-COOH) on a benzothiophene core, it presents specific stability challenges. The aldehyde moiety is susceptible to autoxidation to the dicarboxylic acid if improperly stored, while the benzothiophene core adds lipophilicity, increasing skin permeation potential.
Critical Operational Directive: Treat as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant . Strict adherence to inert atmosphere storage (Argon/Nitrogen) and cold chain maintenance (2–8°C) is required not just for safety, but to preserve chemical integrity for downstream applications.
Hazard Identification & Risk Assessment
Based on GHS Classifications of structural analogues (e.g., 3-Formylthiophene-2-carboxylic acid).[1]
| Hazard Class | GHS Category | H-Statement | Risk Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][4][5][6] |
| Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][4][5] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][5][6] |
Scientist’s Insight: The presence of the aldehyde group implies a potential for sensitization over long-term exposure. Always assume a higher risk profile than the minimum GHS labeling suggests.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline. The following are specific upgrades for this compound.
| Protection Zone | Recommended Equipment | Material Specification | Operational Logic |
| Hand (Dry Solid) | Double Nitrile Gloves | Thickness: ≥ 0.11 mm | Prevents contact with fine dust during weighing. |
| Hand (In Solution) | Nitrile (High Grade) or Laminate | Thickness: ≥ 0.2 mmBreakthrough: >480 min | Benzothiophene derivatives are highly soluble in organic solvents (DMSO, DCM), which can carry the toxin through thin nitrile. |
| Respiratory | Fume Hood (Required) | Face Velocity: 80–100 fpm | Mandatory. The aldehyde functionality can release irritating vapors, and the solid is likely a light powder prone to aerosolization. |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1+ / EN 166 | Safety glasses are insufficient if working with solutions under pressure or heat; goggles seal against vapors. |
Operational Handling Protocol
A. Storage & Stability Management
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive. Purge headspace with Argon or Nitrogen after every use.
-
Light: Store in amber vials or wrap containers in foil to prevent photo-degradation of the benzothiophene ring.
B. Experimental Workflow: Weighing & Solubilization
-
Step 1 (Acclimatization): Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening . This prevents water condensation on the cold solid, which accelerates hydrolysis.
-
Step 2 (Weighing): Perform all weighing operations inside a chemical fume hood. Use an anti-static gun if the powder is flighty.
-
Step 3 (Solubilization): Dissolve in DMSO or DMF for biological assays. For organic synthesis, DCM or THF are suitable.
-
Caution: Reaction with strong bases (e.g., NaOH) will form the carboxylate salt, increasing water solubility but potentially altering reactivity.
-
C. Waste Disposal Strategy
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.
-
-
Do NOT dispose of down the drain. The benzothiophene core is potentially toxic to aquatic life (Marine Pollutant Watchlist).
Visualized Workflows
Figure 1: Safe Handling & Integrity Workflow
This diagram illustrates the critical path from storage to reaction, emphasizing the "Warm-Up" step often missed by junior researchers.
Caption: Cycle of handling emphasizing moisture exclusion to prevent aldehyde oxidation.
Figure 2: Emergency Spill Response Decision Tree
Immediate actions to take in the event of a solid spill.
Caption: Protocol for mitigating dust exposure during spill cleanup.
References
-
PubChem. (2025).[1][7] 3-Formylthiophene-2-carboxylic acid (Analogue Safety Data).[1] National Library of Medicine. [Link]
Sources
- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
